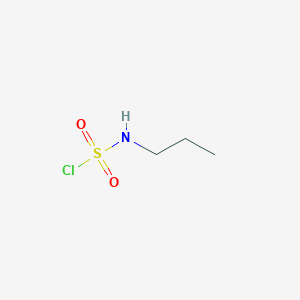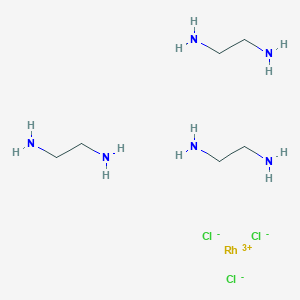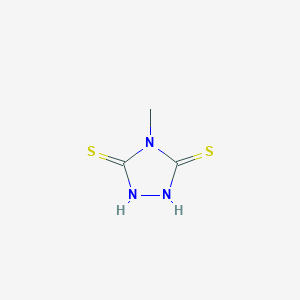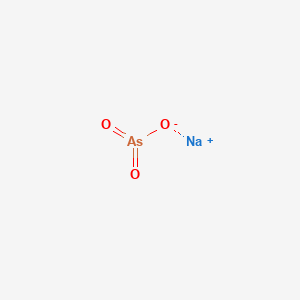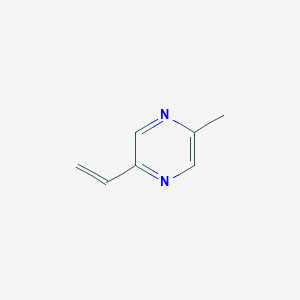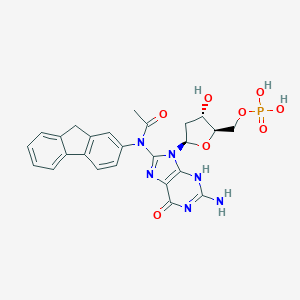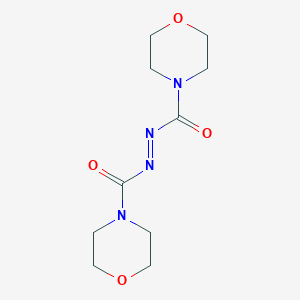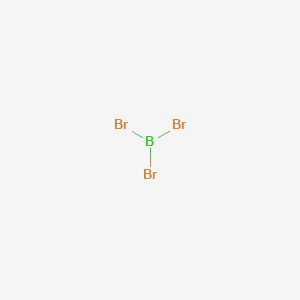
Lithium metatungstate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium metatungstate is a compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a negative stain in electron microscopy and has been found to have potential applications in the fields of catalysis and nanotechnology. In
Wirkmechanismus
The mechanism of action of lithium metatungstate is not well understood. However, it is believed that the compound interacts with the surface of the catalyst to enhance its activity. In addition, lithium metatungstate has been found to have a high surface area, which may contribute to its catalytic properties.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of lithium metatungstate. However, it has been found to be non-toxic and non-carcinogenic, making it a safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of lithium metatungstate is its high solubility in water, which makes it easy to work with in laboratory experiments. In addition, it is non-toxic and non-carcinogenic, making it a safe compound for researchers to handle. However, one limitation of lithium metatungstate is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on lithium metatungstate. One area of interest is its potential applications in nanotechnology. It has been found to have unique properties that may make it useful in the development of new materials and devices. In addition, further research is needed to better understand the mechanism of action of lithium metatungstate and its potential applications in catalysis.
Synthesemethoden
Lithium metatungstate can be synthesized through the reaction of lithium hydroxide and tungstic acid. The resulting compound is a yellow powder that is highly soluble in water and has a melting point of 850°C. It is important to note that the synthesis process requires careful handling due to the toxicity of tungstic acid.
Wissenschaftliche Forschungsanwendungen
Lithium metatungstate has been extensively studied for its potential applications in the field of catalysis. It has been found to be an effective catalyst for the conversion of biomass into biofuels and can also catalyze the oxidation of alcohols and aldehydes. In addition, lithium metatungstate has been used as a negative stain in electron microscopy to visualize biological samples.
Eigenschaften
CAS-Nummer |
12411-56-2 |
|---|---|
Produktname |
Lithium metatungstate |
Molekularformel |
Li2O13W4-24 |
Molekulargewicht |
957.3 g/mol |
IUPAC-Name |
dilithium;oxygen(2-);tungsten |
InChI |
InChI=1S/2Li.13O.4W/q2*+1;13*-2;;;; |
InChI-Schlüssel |
AJAIPQZHEKNFTK-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W] |
Kanonische SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W] |
Synonyme |
lithium metatungstate tungstic acid, dilithium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



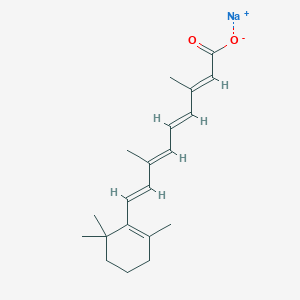
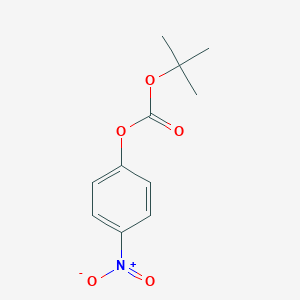
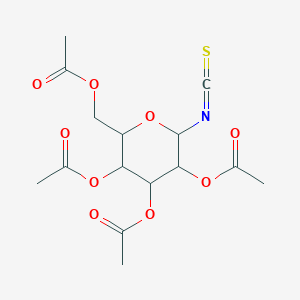
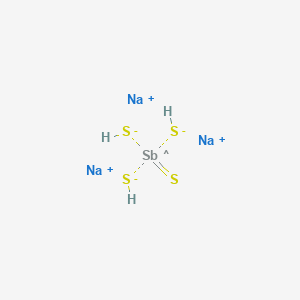
![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)

